Chemical Structure and Properties of Progesterone-2,3,4-13C3: A Technical Guide
Chemical Structure and Properties of Progesterone-2,3,4-13C3: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of Progesterone-2,3,4-13C3 (Prog-13C3), a stable isotope-labeled analog of the endogenous steroid hormone progesterone.[1] Unlike deuterated standards (
Part 1: Structural Characterization & Isotopic Fidelity[1]
Chemical Identity and Labeling Topology
Progesterone-2,3,4-13C3 is chemically identical to native progesterone (4-pregnene-3,20-dione) except for the substitution of Carbon-12 with Carbon-13 at positions 2, 3, and 4 of the steroid A-ring.[1][2]
| Property | Native Progesterone | Progesterone-2,3,4-13C3 |
| CAS Number | 57-83-0 | 327048-87-3 |
| Molecular Formula | ||
| Molecular Weight | 314.46 g/mol | 317.44 g/mol (+3 Da shift) |
| Isotopic Purity | Natural Abundance | |
| Chemical Purity | > 98% | > 98% |
| Solubility | Ethanol, DMSO, Acetonitrile | Ethanol, DMSO, Acetonitrile |
The "Why": C vs. Deuterium ( H)
In high-sensitivity bioanalysis, the choice of internal standard is critical.[1] While deuterated standards (e.g., Progesterone-d9) are common, Prog-13C3 provides distinct advantages rooted in physical chemistry:
-
Elimination of Back-Exchange: Progesterone contains enolizable protons at C2 and C6. In acidic or basic extraction conditions, or in the presence of isomerases, deuterium at these positions can exchange with solvent protons (
H), leading to signal loss and quantification errors.[1] The carbon backbone (C2, C3, C4) is non-exchangeable, ensuring the mass tag remains intact regardless of pH or enzymatic activity.[1] -
Chromatographic Co-elution: Deuterium substitution changes the lipophilicity of the molecule slightly (C-D bonds are shorter and less polarizable than C-H). This often causes deuterated standards to elute slightly earlier than the native analyte in Reverse Phase LC. If matrix suppression zones (e.g., phospholipids) are narrow, the IS may not experience the same ionization suppression as the analyte.
C-labeled analogs possess virtually identical lipophilicity to the native target, ensuring perfect co-elution and accurate correction for matrix effects.[1]
Part 2: Analytical Applications (LC-MS/MS)
Mass Spectrometry Transitions
For Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is the standard.[1] The fragmentation of progesterone typically yields a dominant product ion at
Because the
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Progesterone | 315.2 | 97.1 | 109.1 | 25 - 30 |
| Prog-13C3 (IS) | 318.2 | 100.1 | 112.1 | 25 - 30 |
Visualization: Fragmentation Logic & Workflow
The following diagram illustrates the structural localization of the label and the analytical workflow.
Caption: Structural labeling of Progesterone-2,3,4-13C3 and its specific fragmentation pathway in LC-MS/MS.
Part 3: Validated Experimental Protocol
Objective: Quantification of Progesterone in Human Plasma (Range: 0.1 – 50 ng/mL). Method: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS.[1]
Reagents & Materials
-
IS Stock: Progesterone-2,3,4-13C3 (100 µg/mL in Acetonitrile).
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Aliquot 200 µL of plasma into a 2 mL polypropylene tube.
-
CRITICAL STEP (IS Addition): Add 20 µL of Working IS Solution (50 ng/mL Prog-13C3) to every tube (Samples, Standards, QCs).[1]
-
Rationale: Adding IS before extraction corrects for recovery losses during the LLE process.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL of MTBE.
-
Vortex vigorously for 5 minutes (ensure complete emulsion).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate phases.
-
-
Supernatant Transfer & Drying:
-
Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional but recommended to prevent contamination).
-
Decant the organic (top) layer into a clean glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of Mobile Phase (50:50 A:B).
-
Vortex for 1 minute and transfer to autosampler vials with low-volume inserts.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1mm).[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 40% B to 95% B over 4 minutes.
-
Injection Vol: 10 µL.
-
Part 4: Metabolic Tracing & Mechanistic Insights[1]
Beyond quantification, Prog-13C3 is a powerful tool for tracing steroidogenesis pathways.[1] Because the label is on the A-ring, it allows researchers to distinguish between endogenous production and exogenous administration in metabolic flux studies.
Pathway Visualization
The following diagram demonstrates how the
Caption: Conservation of the 13C label through the 5α-reduction pathway to neuroactive steroids.
Interpretation
Since the
-
5
-Reductase: Reduces the C4-C5 double bond.[1] The C4 label remains. -
3
-HSD: Reduces the C3 ketone to a hydroxyl. The C3 label remains. -
Result: Allopregnanolone will also appear as a +3 Da mass-shifted analog, allowing simultaneous tracing of the pathway flux without interference from endogenous pools.[1]
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Progesterone. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
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Kushnir, M. M., et al. (2006).[1] Liquid chromatography-tandem mass spectrometry analysis of steroid hormones in saliva. Clinical Chemistry and Laboratory Medicine. (Demonstrates the necessity of stable isotope IS in steroid analysis).
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PubChem. (n.d.). Progesterone Compound Summary. National Library of Medicine. Retrieved from [Link][1]
